molecular formula C10H9NO3 B6205852 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid CAS No. 933704-29-1

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid

Cat. No.: B6205852
CAS No.: 933704-29-1
M. Wt: 191.18 g/mol
InChI Key: ADOMHPLVMXMMES-UHFFFAOYSA-N
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Description

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is a derivative of the tetrahydroisoquinoline family, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various biologically active molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for constructing the tetrahydroisoquinoline core . This method typically involves the reaction of a phenylethylamine derivative with an aldehyde to form an iminium intermediate, which then undergoes cyclization to yield the desired product .

Another method involves the Petasis reaction, where a boronic acid, an amine, and an aldehyde react to form the tetrahydroisoquinoline scaffold . This method is advantageous due to its simplicity and the availability of a wide range of starting materials.

Industrial Production Methods

Industrial production of this compound often involves optimizing the aforementioned synthetic routes to achieve higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline derivatives, alcohols, esters, and amides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-oxo-1,2,3,4-tetrahydroisoquinoline-8-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ketone and carboxylic acid functional groups allow for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

933704-29-1

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

3-oxo-2,4-dihydro-1H-isoquinoline-8-carboxylic acid

InChI

InChI=1S/C10H9NO3/c12-9-4-6-2-1-3-7(10(13)14)8(6)5-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14)

InChI Key

ADOMHPLVMXMMES-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(CNC1=O)C(=CC=C2)C(=O)O

Purity

95

Origin of Product

United States

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